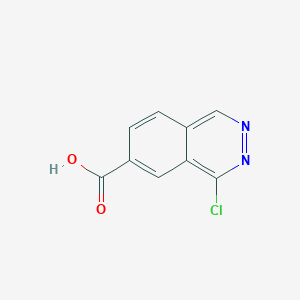
4-Chlorophthalazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophthalazine-6-carboxylic acid is an organic compound characterized by the presence of a carboxylic acid group attached to a phthalazine ring, which is further substituted with a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine followed by carboxylation. One common method includes the reaction of phthalazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by the carboxylation of the resulting 4-chlorophthalazine using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-6-carboxylic acid derivatives, while reduction can produce 4-chlorophthalazine-6-methanol .
Aplicaciones Científicas De Investigación
4-Chlorophthalazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chlorophthalazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the chlorine atom may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine-6-carboxylic acid: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Bromophthalazine-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its chemical properties and reactivity.
4-Chlorophthalic acid: Contains a similar chlorine substitution but lacks the phthalazine ring, leading to different applications and reactivity .
Uniqueness
4-Chlorophthalazine-6-carboxylic acid is unique due to the combination of the phthalazine ring, chlorine substitution, and carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H5ClN2O2 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
4-chlorophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-3-5(9(13)14)1-2-6(7)4-11-12-8/h1-4H,(H,13,14) |
Clave InChI |
HRUIKNHOUBVGSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=NC(=C2C=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
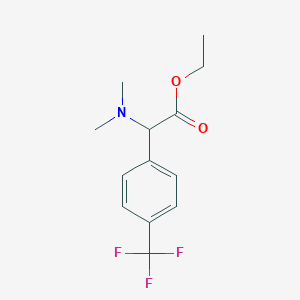
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)
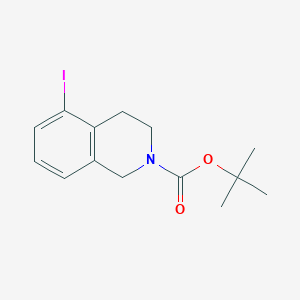
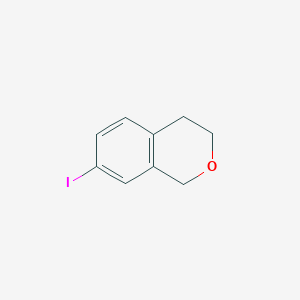
![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)


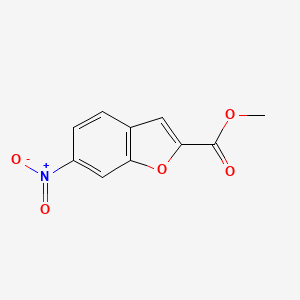
![7-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13035042.png)
![5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
